(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate
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Overview
Description
(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is an organic compound that features a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate typically involves the reaction of benzyl 2-chloroacetate with 4-bromophenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate serves as a versatile intermediate for the preparation of more complex molecules. It can be used in the synthesis of heterocyclic compounds and as a building block for various organic transformations.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its hydrazone moiety is known to exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the modification of physical and chemical properties of the resulting materials.
Mechanism of Action
The mechanism of action of (Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with various biomolecules, influencing their activity. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-(4-Bromophenyl)hydrazono)-2-chloroacetaldehyde
- (Z)-2-(2-(4-Bromophenyl)hydrazono)-2-chloropropionate
Uniqueness
(Z)-Benzyl 2-(2-(4-bromophenyl)hydrazono)-2-chloroacetate is unique due to its specific structural features, such as the benzyl ester group and the hydrazone moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H12BrClN2O2 |
---|---|
Molecular Weight |
367.62 g/mol |
IUPAC Name |
benzyl 2-[(4-bromophenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-6-8-13(9-7-12)18-19-14(17)15(20)21-10-11-4-2-1-3-5-11/h1-9,18H,10H2 |
InChI Key |
GFJZZXLMYPEZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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